molecular formula C14H16N4O B1242180 N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine

N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1242180
M. Wt: 256.3 g/mol
InChI Key: QSJAUJMEJZCQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine is a member of indoles.

Scientific Research Applications

  • Synthesis and Characterization Techniques :Compounds with structural similarities to N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine have been synthesized and characterized using techniques such as FT-IR, DSC, NMR, and mass spectrometry. These methods are crucial for confirming the structure and purity of such compounds (Shimoga, Shin, & Kim, 2018).

  • Chemical Properties and Reactions :Studies on similar oxadiazole derivatives have focused on their chemical properties, including ring-fission and C-C bond cleavage reactions. Understanding these properties is essential for applications in material science and chemical synthesis (Jäger, Laggner, Mereiter, & Holzer, 2002).

  • Potential Biological Activities :Research on oxadiazole derivatives has revealed potential biological activities, including antimicrobial properties. Such studies are foundational for developing new therapeutic agents (Desai et al., 2012).

  • Synthesis of Novel Analogues :Novel analogues of oxadiazole derivatives have been synthesized, showcasing the versatility and potential for creating new compounds with varied biological activities (Pandey & Srivastava, 2011).

  • Applications in Drug Discovery :Research has also been conducted on the synthesis of derivatives for potential use in drug discovery, especially in exploring new treatments for various diseases (Ramazani et al., 2014).

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.3 g/mol

IUPAC Name

N,N-dimethyl-1-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C14H16N4O/c1-17(2)9-13-15-14(16-19-13)11-8-18(3)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3

InChI Key

QSJAUJMEJZCQQU-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CN(C)C

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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